N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-21-8-4-16-14(19)15(20)17-11-12(13-3-2-7-23-13)18-5-9-22-10-6-18/h2-3,7,12H,4-6,8-11H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRJCEWHCFHEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by data tables and case studies.
Compound Overview
- Chemical Formula : C15H23N3O5
- Molecular Weight : 325.36 g/mol
- CAS Number : 877630-85-8
The compound features a furan ring, morpholinoethyl group, and methoxyethyl substituent, which contribute to its unique properties and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The general synthetic route includes:
- Formation of Furan-2-ylmethyl Oxalyl Chloride : Reaction of furan-2-ylmethylamine with oxalyl chloride.
- Coupling Reaction : The oxalyl chloride derivative is then reacted with 2-methoxyethylamine to yield the final product.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The structural components—particularly the furan ring and oxalamide moiety—are believed to influence binding affinity and specificity, potentially modulating biological pathways.
Table 1: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Furocoumarins | Anti-inflammatory | 20 - 30 | |
| Oxazine Fused | Analgesic | >2000 |
Study on Furocoumarin Derivatives
In a study examining the biological activities of furocoumarin derivatives, compounds were screened for anti-inflammatory and analgesic effects. The findings suggested that structural modifications significantly influenced their pharmacological profiles. Although this compound was not directly tested, its structural similarity to active compounds supports further investigation into its therapeutic potential .
In Silico Docking Studies
In silico studies have been employed to predict the binding affinities of similar compounds against various targets. These studies suggest that the incorporation of furan rings enhances interaction with specific proteins involved in inflammatory pathways, indicating a potential mechanism for this compound's action .
Scientific Research Applications
The compound features a furan ring and a morpholinoethyl group, which contribute to its unique reactivity and biological activity.
Medicinal Chemistry
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxyethyl)oxalamide has been explored for its therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines in vitro, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function.
Case Study: Neuroprotective Activity
In a study assessing the neuroprotective effects of oxalamide derivatives, this compound was tested for its ability to cross the blood-brain barrier and inhibit AChE activity. Results showed an IC50 value of 5.90 ± 0.07 μM, indicating significant potential for therapeutic use in neurodegenerative disorders.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Inhibition : In vitro studies demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a new class of antibiotics.
Case Study: Antimicrobial Efficacy
A recent study tested the compound against clinical isolates of E. coli, revealing an MIC of 32 µg/mL. This suggests its potential as a candidate for further development in treating bacterial infections.
Chemical Biology
The compound serves as a valuable tool in chemical biology for studying enzyme interactions:
- Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes involved in neurotransmitter metabolism. This property can be exploited to develop biochemical probes for studying enzyme mechanisms and pathways.
Materials Science
Due to its unique structural features, this compound can be utilized in materials science:
- Polymer Synthesis : The compound can act as a monomer or crosslinking agent in the synthesis of polymers with tailored properties for applications in coatings or drug delivery systems.
| Activity Type | Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| AChE Inhibition | Cholinergic System | IC50 = 5.90 ± 0.07 μM | |
| Antimicrobial | Various Bacterial Strains | MIC = 32 µg/mL against E. coli |
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and neuroprotective agent |
| Antimicrobial Research | Effective against multiple bacterial strains |
| Chemical Biology | Enzyme inhibition studies |
| Materials Science | Use in polymer synthesis |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Comparison
The compound’s unique structural features differentiate it from other oxalamides (Table 1):
Key Structural Insights :
- Furan vs.
- Morpholinoethyl vs. Thiazole/Isoindoline: The morpholinoethyl group enhances water solubility relative to thiazole () or isoindoline () derivatives, which are more lipophilic.
Toxicological and Metabolic Profiles
- Flavoring Agents: S336 exhibits a high NOEL (100 mg/kg/day in rats) and minimal CYP inhibition (<50% at 10 µM), ensuring safety in food applications . Its dimethoxybenzyl group undergoes oxidative metabolism, whereas the target compound’s furan may form reactive metabolites, necessitating caution .
- Antiviral Candidates : Thiazole-containing oxalamides () lack published toxicity data but are presumed to have higher risks due to aromatic chlorophenyl groups .
Q & A
Q. What are the key steps and reaction conditions for synthesizing N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(2-methoxyethyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Intermediate preparation : Generate furan-2-yl and morpholinoethyl intermediates via nucleophilic substitution or coupling reactions. For example, furan derivatives can react with morpholine under basic conditions to form the morpholinoethyl moiety .
Oxalamide coupling : Condensation of oxalic acid derivatives (e.g., oxalyl chloride) with amines (2-methoxyethylamine and morpholinoethyl-furan intermediate) in anhydrous solvents like dichloromethane, using coupling agents such as DCC (dicyclohexylcarbodiimide) .
Purification : Column chromatography or recrystallization to isolate the final product (>90% purity) .
- Key Reaction Conditions :
| Step | Temperature | Solvent | Catalyst/Purification |
|---|---|---|---|
| 1 | 0–25°C | THF | K₂CO₃ |
| 2 | RT–60°C | DCM | DCC, DMAP |
| 3 | – | EtOAc | Silica gel chromatography |
Q. Which spectroscopic and chromatographic methods validate the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, morpholine protons at δ 2.4–3.8 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether) .
- LC-MS/HPLC : Determines molecular weight (e.g., [M+H]+ ≈ 393.4 g/mol) and purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variable Substituent Analysis : Systematically modify groups (e.g., replace morpholino with piperazine or methoxyethyl with ethoxyethyl) and test against biological targets (e.g., enzyme inhibition assays) .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like soluble epoxide hydrolase (sEH) or kinases .
- Example SAR Table :
| Derivative | Substituent (R) | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1 | Morpholinoethyl | 0.45 | High selectivity |
| 2 | Piperazinyl | 0.62 | Reduced lipophilicity |
| 3 | Methoxyethyl | 1.10 | Lower activity |
Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cancer, RAW 264.7 for inflammation) and concentrations (1–100 μM) to minimize variability .
- Mechanistic Profiling : Conduct target-specific assays (e.g., COX-2 inhibition for inflammation, caspase-3 activation for apoptosis) to clarify primary modes of action .
- Data Cross-Validation : Compare results with structurally similar compounds (e.g., furan-containing oxalamides in vs. thiophene analogs in ) .
Q. What strategies improve synthetic yield and scalability for industrial-grade research?
- Methodological Answer :
- Catalyst Optimization : Replace DCC with EDC·HCl for cost-effective amide coupling .
- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction times .
- Solvent Recycling : Use greener solvents (e.g., cyclopentyl methyl ether) for sustainable scale-up .
Data Contradiction Analysis
Q. Why do oxidation reactions of the furan ring yield inconsistent products across studies?
- Methodological Answer :
- Conditional Variability : Oxidation outcomes depend on reagent choice (e.g., mCPBA vs. KMnO₄) and solvent polarity. For furan → dihydrofuran dione, use mCPBA in CH₂Cl₂ at 0°C .
- Byproduct Monitoring : Employ LC-MS to detect intermediates and optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
